molecular formula C16H17NO4 B11836865 8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester CAS No. 892874-76-9

8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester

Cat. No.: B11836865
CAS No.: 892874-76-9
M. Wt: 287.31 g/mol
InChI Key: LXAYTSGRZUPJDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Key Historical Milestones in Quinoline Chemistry

Year Milestone Significance
1834 Isolation of quinoline from coal tar Established quinoline as a foundational heterocycle
1880 Skraup synthesis developed Enabled scalable quinoline production
20th Century Development of Friedländer and Pfitzinger syntheses Expanded access to functionalized quinolines
21st Century Catalytic asymmetric hydrogenation of quinolines Enhanced stereochemical control in derivative synthesis

Significance of Substituent Positioning in Quinoline Derivatives

The pharmacological and chemical behavior of quinoline derivatives is highly sensitive to substituent positioning. In this compound, the methyl group at position 8 and the diethyl ester groups at positions 2 and 3 create a distinct electronic profile. The methyl group exerts steric effects that influence π-π stacking interactions, while the electron-withdrawing ester groups modulate the ring’s electrophilic reactivity.

Comparative Analysis of Substituent Effects

Compound Substituents Molecular Formula Key Properties
This compound 8-CH₃, 2,3-(COOEt)₂ $$ \text{C}{16}\text{H}{17}\text{NO}_{4} $$ Enhanced lipophilicity; steric hindrance at position 8
Methyl 8-hydroxyquinoline-2-carboxylate 8-OH, 2-COOMe $$ \text{C}{11}\text{H}{9}\text{NO}_{3} $$ Hydrogen-bonding capacity via hydroxyl group
7-Chloro-8-methylquinoline-2,3-dicarboxylic acid diethyl ester 7-Cl, 8-CH₃, 2,3-(COOEt)₂ $$ \text{C}{16}\text{H}{15}\text{ClNO}_{4} $$ Increased electrophilicity due to chlorine

The 8-methyl group in the title compound reduces solubility in polar solvents compared to hydroxylated analogs, making it preferable for non-aqueous reaction media. Additionally, the ester groups at positions 2 and 3 serve as synthetic handles for further functionalization, such as hydrolysis to carboxylic acids or transesterification. These features underscore the compound’s utility as a building block for complex molecules, including metal-organic frameworks and protease inhibitors.

Substituent positioning also affects intermolecular interactions. For example, the methyl group at position 8 in this compound induces a bathochromic shift in UV-Vis spectra compared to unsubstituted quinoline, altering its photophysical properties. Similarly, the ester groups’ orientation influences binding affinity in enzyme active sites, as demonstrated in studies of quinoline-based kinase inhibitors.

Properties

CAS No.

892874-76-9

Molecular Formula

C16H17NO4

Molecular Weight

287.31 g/mol

IUPAC Name

diethyl 8-methylquinoline-2,3-dicarboxylate

InChI

InChI=1S/C16H17NO4/c1-4-20-15(18)12-9-11-8-6-7-10(3)13(11)17-14(12)16(19)21-5-2/h6-9H,4-5H2,1-3H3

InChI Key

LXAYTSGRZUPJDF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC(=C2N=C1C(=O)OCC)C

Origin of Product

United States

Preparation Methods

Reaction Conditions:

  • Aniline derivative : 8-Methylaniline or analogues.

  • Electrophilic partner : Diethyl oxalacetate or diethyl acetylenedicarboxylate.

  • Catalyst : Copper triflate (0.1 equiv) or FeCl₃·6H₂O.

  • Solvent : Toluene, dichloromethane, or chlorinated hydrocarbons.

  • Temperature : 80–110°C (reflux).

  • Yield : 85–90% for intermediate β-anilino-α,β-unsaturated esters.

Mechanism :

  • Michael Addition : Aniline attacks the β-carbon of the ketoester, forming a β-anilino intermediate.

  • Cyclization : Intramolecular nucleophilic attack by the amine on the carbonyl group generates the quinoline core.

  • Esterification : Subsequent treatment with ethanol/H₂SO₄ converts carboxylic acids to diethyl esters.

Table 1: Key Parameters for Cyclocondensation

ParameterOptimal RangeImpact on Yield
Catalyst Loading5–10 mol%↑ Efficiency
Reaction Time8–24 hours↑ Completion
Solvent PolarityLow (toluene)↑ Selectivity

Vilsmeier-Haack Cyclization of Anilinofumarates

The Vilsmeier-Haack reaction is pivotal for constructing the quinoline ring. Patents describe this method using anilinofumarate intermediates:

Synthesis Steps:

  • Anilinofumarate Preparation :

    • Dichlorosuccinate (e.g., diethyl dichlorosuccinate) reacts with 3 equiv diethylamine in toluene at 80–85°C, yielding alkylaminomaleate/chloroaminosuccinate (7.5:1 ratio).

    • Aniline (1 equiv) and acetic acid (5 equiv) in toluene at 80°C for 4 hours produce diethyl anilinofumarate (85–90% yield).

  • Cyclization with Vilsmeier Reagent :

    • Reagent : POCl₃/DMF (1:2 molar ratio).

    • Conditions : Toluene or dichloroethane, 40–110°C, 3–6 hours.

    • Product : Diethyl quinoline-2,3-dicarboxylate (75–80% yield).

Critical Factors :

  • Excess POCl₃ ensures complete iminium ion formation.

  • Polar aprotic solvents enhance electrophilicity of the Vilsmeier complex.

Table 2: Vilsmeier Cyclization Optimization

VariableEffect on Reaction
Temperature >100°CFaster cyclization, risk of decomposition
DMF Stoichiometry↑ Electrophile activation
Anhydrous ConditionsPrevents hydrolysis

Oxidation of 2-Methylquinolinecarboxylates

Nickel peroxide-mediated oxidation converts methyl groups to carboxylic acids, as detailed in patent:

Procedure:

  • Substrate : Ethyl 2-methyl-3-quinolinecarboxylate.

  • Oxidant : Nickel peroxide (3–4 equiv).

  • Conditions : Aqueous NaOH (5–15%), 0–30°C, 12–24 hours.

  • Outcome : Quinoline-2,3-dicarboxylic acid (70–75% yield), followed by esterification with ethanol/H₂SO₄.

Mechanistic Insight :

  • Nickel peroxide abstracts a hydrogen atom from the methyl group, forming a radical intermediate.

  • Sequential oxidation and hydrolysis yield the dicarboxylic acid.

Continuous Flow Synthesis

Modern approaches employ automated reactors for scalability:

Advantages:

  • Precision : Controlled residence time (10–30 minutes).

  • Safety : Reduced handling of hazardous reagents (e.g., POCl₃).

  • Yield Improvement : 90–95% for cyclization steps.

Table 3: Flow System Parameters

StageConditions
Anilinofumarate FormationT = 80°C, τ = 20 min
Vilsmeier CyclizationT = 90°C, τ = 15 min
QuenchIn-line NaOH neutralization

Comparative Analysis of Methods

Table 4: Method Efficacy and Limitations

MethodYield (%)ScalabilityKey Challenge
Cyclocondensation85–90ModerateByproduct formation
Vilsmeier Cyclization75–80HighMoisture sensitivity
Oxidation70–75LowOver-oxidation side reactions
Continuous Flow90–95HighInitial setup cost

Industrial-Scale Considerations

  • Cost Drivers : Dichlorosuccinate precursors (JP 71/21,564) and POCl₃ account for 60% of raw material costs.

  • Waste Management : Hydrochloric acid byproducts require neutralization, contributing to 20% of operational expenses .

Chemical Reactions Analysis

Types of Reactions: 8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Research indicates that derivatives of quinoline, including 8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester, possess significant antimicrobial properties. The compound has been shown to inhibit the growth of various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL

Studies have demonstrated that the mechanism of action may involve disruption of bacterial DNA synthesis or interference with metabolic pathways, making it a candidate for antibiotic development.

Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies suggest that it can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundCaco-2< 10Induces apoptosis via caspase activation
Other Quinoline DerivativesHCT-116< 5Cell cycle arrest at G2/M phase

Material Science Applications

Fluorescent Dyes
8-Methyl-quinoline derivatives are explored as fluorescent dyes due to their unique optical properties. The compound's ability to emit light upon excitation makes it useful in biological imaging and as a tracer in various applications.

Polymer Additives
The compound can serve as an additive in polymers to enhance their thermal stability and mechanical properties. Research has shown that incorporating quinoline derivatives into polymer matrices can improve their resistance to degradation under heat and UV exposure.

Environmental Applications

Heavy Metal Ion Detection
Quinoline derivatives have been utilized in sensors for detecting heavy metal ions in environmental samples. The compound can form stable complexes with metal ions, allowing for sensitive detection methods.

Case Studies

Case Study 1: Antimicrobial Efficacy
In a recent study published in a peer-reviewed journal, researchers evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. The study highlighted its effectiveness against resistant strains of bacteria, suggesting its potential as a new antibiotic candidate.

Case Study 2: Anticancer Activity
Another study focused on the anticancer properties of this compound against human colorectal cancer cell lines. The results indicated significant cytotoxic effects with low toxicity to normal cells, reinforcing its potential for therapeutic applications in oncology.

Mechanism of Action

The mechanism of action of 8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with nucleic acids and proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural features and properties of 8-methyl-quinoline-2,3-dicarboxylic acid diethyl ester and related compounds:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) CAS Number Key Physical Properties
This compound C₁₆H₁₇NO₄ 8-CH₃, 2,3-di-OEt 287.31 Not explicitly provided Polar surface area: ~65.5 Ų; 7 rotatable bonds
8-Ethyl-quinoline-2,3-dicarboxylic acid diethyl ester C₁₇H₁₉NO₄ 8-C₂H₅, 2,3-di-OEt 301.34 Not provided Similar polarity; higher lipophilicity due to ethyl group
7,8-Dimethyl-quinoline-2,3-dicarboxylic acid diethyl ester C₁₇H₁₉NO₄ 7-CH₃, 8-CH₃, 2,3-di-OEt 301.34 948290-10-6 Increased steric hindrance; reduced solubility
7-Chloro-quinoline-2,3-dicarboxylic acid diethyl ester C₁₅H₁₃ClNO₄ 7-Cl, 2,3-di-OEt 324.73 892874-55-4 Enhanced electrophilicity; higher melting point
6-Bromo-quinoline-2,3-dicarboxylic acid diethyl ester C₁₅H₁₄BrNO₄ 6-Br, 2,3-di-OEt 356.18 892874-41-8 Heavy atom effect; potential for Suzuki coupling

Key Observations :

  • Substituent Effects: Alkyl Groups (Methyl/Ethyl): Increase lipophilicity and steric bulk, reducing aqueous solubility. For example, 8-ethyl substitution (C₁₇H₁₉NO₄) shows a ~5% increase in logP compared to the 8-methyl analog . Halogens (Cl, Br): Introduce electron-withdrawing effects, enhancing reactivity in cross-coupling reactions. The 7-chloro derivative (CAS 892874-55-4) is a key intermediate for herbicidal imidazolinones .
Esterification and Cyclization
  • Microwave-Assisted Esterification : Used for propyl and methyl esters of pyrazine-2,3-dicarboxylic acid derivatives, achieving yields of 35–85%. However, decarboxylation can occur under harsh conditions, as seen in failed attempts to synthesize the propyl ester of compound 16 .
  • Solvent and Temperature Dependence : Reactions with strained bicyclo[2.2.0]hexene derivatives (e.g., 2,3-diazobicyclo[2.2.0]hex-5-ene-2,3-dicarboxylic acid methyl ester) require diethyl ether and temperatures between 0–40°C to avoid nitrogen loss from Δ¹-pyrazoline rings .
Functionalization via Cross-Coupling
  • The 6-bromo derivative (CAS 892874-41-8) serves as a substrate for palladium-catalyzed couplings, enabling the introduction of aryl or alkenyl groups at the 6-position .

Biological Activity

Chemical Identity and Structure
8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester (CAS No. 892874-76-9) is an organic compound with the molecular formula C16H17NO4C_{16}H_{17}NO_{4} and a molecular weight of 287.31 g/mol. Its structure features a quinoline ring, which is a bicyclic aromatic system containing a nitrogen atom, and two carboxylic acid groups that are esterified with ethyl groups at the 2 and 3 positions. This arrangement contributes to its chemical reactivity and potential biological activity .

Synthesis
The synthesis of this compound typically involves multi-step organic reactions, where specific conditions such as temperature, pressure, and reagents are optimized for desired yield and purity. The compound can undergo hydrolysis to yield the corresponding dicarboxylic acid and ethanol, as well as participate in nucleophilic substitution reactions.

Biological Activity

Mechanism of Action
Preliminary studies suggest that this compound may interact with various biological targets, including enzymes and receptors. Its biological activity is hypothesized to stem from its ability to modulate biochemical pathways through inhibition of specific enzymes or receptors .

Potential Applications

  • Antimicrobial Activity : Compounds with structural similarities to this compound have shown potential antimicrobial properties by inhibiting bacterial enzymes .
  • Anticancer Properties : The compound has been investigated for its potential in cancer therapy due to its ability to induce cell death in tumor cells through redox reactions and the generation of reactive oxygen species (ROS).
  • Electron Transfer Agent : Its capacity for reversible oxidation and reduction makes it a candidate for applications in redox biology .

Comparative Analysis with Similar Compounds

The following table summarizes some compounds similar to this compound and their unique features:

Compound NameMolecular FormulaUnique Features
6-Bromo-8-methylquinoline-2,3-dicarboxylic acid diethyl esterC16H16BrNO4C_{16}H_{16}BrNO_{4}Contains bromine substituent enhancing reactivity
6-Chloro-8-methylquinoline-2,3-dicarboxylic acid diethyl esterC16H16ClNO4C_{16}H_{16}ClNO_{4}Chlorine substituent potentially affecting biological activity
7,8-Dimethylquinoline-2,3-dicarboxylic acid diethyl esterC18H20N2O4C_{18}H_{20}N_{2}O_{4}Additional methyl group may influence solubility

The distinct arrangement of functional groups in this compound may confer unique chemical properties compared to its analogs, influencing its biological activities.

Case Studies and Research Findings

Research has indicated that small molecules like 8-methyl-quinoline derivatives can effectively inhibit specific proteasome subunits involved in cancer cell proliferation. For instance, compounds derived from similar quinoline structures have been shown to block tumor cell growth in vitro by targeting the Rpn11 subunit of the proteasome .

In another study focusing on electron transfer capabilities, it was noted that such compounds could generate ROS within biological systems, leading to apoptosis in cancer cells while inhibiting bacterial growth through oxidative stress mechanisms .

Q & A

Q. What are the standard synthetic routes for preparing 8-methyl-quinoline-2,3-dicarboxylic acid diethyl ester, and how do reaction conditions influence yield?

The compound is synthesized via esterification of the corresponding dicarboxylic acid using ethanol under acidic or catalytic conditions. For example, analogous quinoline esters are prepared by reacting 8-methyl-quinoline-2,3-dicarboxylic acid with excess ethanol in the presence of concentrated sulfuric acid or a Dean-Stark trap to drive esterification to completion . Yield optimization often involves controlling temperature (reflux conditions) and stoichiometric ratios of reagents. Impurities from incomplete esterification can be removed via column chromatography or recrystallization .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm ester groups (e.g., ethyl group signals: δ ~1.3–1.4 ppm for CH3_3, δ ~4.3–4.4 ppm for CH2_2) and quinoline ring protons (aromatic signals between δ 7.5–9.0 ppm) .
  • FT-IR : Stretching vibrations for ester carbonyl (C=O) at ~1720–1740 cm1^{-1} and C-O at ~1200–1300 cm1^{-1} .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 273 for C15_{15}H15_{15}NO4_4) and fragmentation patterns validate the structure .

Q. How does the steric and electronic nature of the ethyl ester groups affect the compound’s reactivity?

The ethyl ester groups act as electron-withdrawing substituents, polarizing the quinoline ring and directing electrophilic substitutions to specific positions. Steric hindrance from the ester groups may reduce reactivity in nucleophilic reactions. Computational studies (e.g., DFT) can quantify these effects by analyzing charge distribution and frontier molecular orbitals .

Advanced Research Questions

Q. What role does this compound play in polymerization catalysis, and how does its structure influence catalyst performance?

Analogous dicarboxylic acid esters (e.g., norbornene-2,3-dicarboxylic acid diethyl ester) are used as co-monomers or ligands in Ziegler-Natta catalysts for olefin polymerization. The ester’s steric bulk and electron-donating capacity modulate catalyst activity and polymer stereoregularity. For example, catalysts with bulkier esters exhibit higher isotacticity in polyolefins due to restricted monomer insertion pathways .

Q. How can contradictory data on the compound’s thermal stability be resolved in different experimental setups?

Discrepancies may arise from varying purity levels, solvent interactions, or heating rates. Thermogravimetric analysis (TGA) under inert atmospheres reveals decomposition temperatures, while differential scanning calorimetry (DSC) identifies phase transitions. For instance, latent ruthenium catalysts containing similar esters show polymerization onset temperatures between 60–75°C, influenced by ester substituents .

Q. What strategies mitigate hydrolysis of the ester groups during long-term storage or aqueous-phase applications?

Hydrolysis can be minimized by:

  • Storing the compound in anhydrous solvents (e.g., dichloromethane) under inert gas.
  • Adding stabilizers like radical scavengers or antioxidants.
  • Functionalizing the ester with hydrolytically stable groups (e.g., tert-butyl esters) for specific applications .

Q. How does the compound interact with biological targets, and what structural analogs show enhanced bioactivity?

Quinoline derivatives are known for antimicrobial and anticancer properties. Modifying the ester groups (e.g., replacing ethyl with methyl or benzyl esters) can alter lipophilicity and binding affinity. For example, 8-ethylquinoline analogs exhibit improved blood-brain barrier penetration compared to methyl derivatives .

Q. What computational methods predict the compound’s solubility and partition coefficients (LogP)?

Quantitative Structure-Property Relationship (QSPR) models and software like COSMO-RS predict LogP (~1.1–1.5 for ethyl esters) and solubility in organic solvents. Molecular dynamics simulations assess solvation shells and hydrogen-bonding interactions .

Methodological Considerations

Q. How to design experiments to study the compound’s role in photoactive materials?

  • UV-Vis Spectroscopy : Measure absorbance maxima (quinoline π→π* transitions ~250–300 nm).
  • Fluorescence Quenching : Assess interactions with electron-deficient substrates.
  • Photostability Tests : Expose to UV light and monitor degradation via HPLC .

Q. What purification techniques are optimal for isolating high-purity batches?

  • Recrystallization : Use ethanol/water mixtures for high recovery.
  • Column Chromatography : Silica gel with ethyl acetate/hexane eluents (Rf_f ~0.3–0.5).
  • Distillation : For large-scale purification under reduced pressure .

Contradictions and Validation

Q. Why do catalytic activities differ when using this compound versus its norbornene analogs?

Norbornene esters have rigid bicyclic structures that impose geometric constraints on catalyst active sites, enhancing stereoselectivity. In contrast, the planar quinoline ring may allow broader monomer access but reduce regiocontrol .

Q. How to validate the compound’s role in suppressing side reactions during multicomponent syntheses?

Kinetic studies (e.g., in situ IR monitoring) track intermediate formation. For example, ester groups in similar quinolines stabilize transition states in Pd-catalyzed cross-couplings, reducing β-hydride elimination .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.